molecular formula C6H6N2O2 B12644015 Picolinaldehyde, oxime, 1-oxide CAS No. 698-21-5

Picolinaldehyde, oxime, 1-oxide

Cat. No.: B12644015
CAS No.: 698-21-5
M. Wt: 138.12 g/mol
InChI Key: GEHOJNIWJDMRKK-AATRIKPKSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry forms a cornerstone of organic chemistry, with pyridine (B92270), a six-membered aromatic ring containing one nitrogen atom, being a quintessential example. cymitquimica.com The introduction of a second or third heteroatom or functional groups onto this scaffold gives rise to a vast array of derivatives with diverse properties and applications. nih.gov Picolinaldehyde, oxime, 1-oxide belongs to this class of highly functionalized heterocyclic compounds. The parent structure, pyridine, is a versatile building block in organic synthesis and is a core component of many biologically active molecules. cymitquimica.com

Significance of Pyridine N-Oxide and Oxime Functionalities in Chemical Design

The two key functional groups in this compound are the pyridine N-oxide and the oxime. The pyridine N-oxide moiety, formed by the oxidation of the pyridine nitrogen, significantly alters the electronic properties of the aromatic ring. wikipedia.org The N-oxide group is a strong electron-donating group through resonance and an inductive electron-withdrawing group, leading to modified reactivity compared to the parent pyridine. wikipedia.org This functionality can act as an internal oxidant, a protecting group, or a director for electrophilic substitution at the 2- and 4-positions of the pyridine ring. wikipedia.org

Oximes (R-CH=NOH or R₂C=NOH) are a class of organic compounds known for their versatile reactivity. nsf.gov They can act as ligands for metal ions, serve as precursors to amides via the Beckmann rearrangement, and participate in various cyclization and rearrangement reactions. nsf.govat.ua The oxime group's ability to exist as (E) and (Z) isomers also adds a layer of stereochemical complexity to molecules in which it is present.

Overview of Research Trajectories for this compound

Research interest in this compound and related systems stems from the synergistic interplay of its constituent functional groups. ontosight.ai The compound is explored as a building block in organic synthesis for constructing more complex molecules. ontosight.ai Furthermore, its potential to act as a chelating agent for various metal ions makes it a candidate for applications in coordination chemistry and the development of new materials. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

698-21-5

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

(2E)-1-hydroxy-2-(nitrosomethylidene)pyridine

InChI

InChI=1S/C6H6N2O2/c9-7-5-6-3-1-2-4-8(6)10/h1-5,10H/b6-5+

InChI Key

GEHOJNIWJDMRKK-AATRIKPKSA-N

Isomeric SMILES

C1=C/C(=C\N=O)/N(C=C1)O

Canonical SMILES

C1=CC(=CN=O)N(C=C1)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Picolinaldehyde, Oxime, 1 Oxide

Transformations of the Oxime Functionality

The oxime group is a versatile functional group that can undergo a variety of transformations, including dehydration to nitriles and participation in cycloaddition reactions.

Dehydration to Nitriles

The dehydration of aldoximes to nitriles is a fundamental transformation in organic synthesis. This reaction can be achieved using a wide array of dehydrating agents. For Picolinaldehyde, oxime, 1-oxide, this would result in the formation of 2-cyanopyridine (B140075) N-oxide. Common methods for this conversion involve reagents that activate the oxime hydroxyl group, facilitating its elimination.

A variety of reagents and catalytic systems have been developed for this purpose, often aiming for mild conditions and high yields. These methods are generally applicable to aromatic and heteroaromatic aldoximes.

Table 1: Selected Reagents for the Dehydration of Aldoximes to Nitriles

Reagent/Catalyst SystemConditionsComments
Sulfuryl fluoride (B91410) (SO₂F₂) and Hydroxylamine (B1172632)Room temperatureA one-pot reaction that does not require metal catalysts and proceeds in excellent yields. nih.gov
O-(Diphenylphosphinyl)hydroxylamine (DPPH)Toluene (B28343), heatA chemoselective reagent that allows for the conversion under neutral conditions. acs.org
Triphosgene-A facile and efficient method for converting aldehydes/ketones into nitriles/amides via their oximes. nih.gov
BOP reagent and DBUCH₂Cl₂, THF, or DMFA mild and efficient method for converting aldoximes to nitriles at room temperature. arkat-usa.org
Oxalyl chloride, triethylamine, and triphenylphosphine (B44618) oxide (catalytic)-A rapid, catalytic Appel-type dehydration that is often complete in less than 10 minutes. chemrxiv.org

Cycloaddition Reactions

The oxime functionality can participate in cycloaddition reactions, providing a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed through the formation of a nitrone intermediate, which then acts as a 1,3-dipole. Oximes can react with Michael acceptors and dipolarophiles in a tandem Michael addition–1,3-dipolar cycloaddition process to yield isoxazolidines, often with high regio- and stereospecificity. acs.org

Furthermore, the oxime N-O bond can be involved in other types of cycloadditions, such as the [2+2]-cycloaddition of oximes with ene-amides to form polycyclic azetidine (B1206935) products. wikipedia.org This reactivity opens up pathways to complex nitrogen-containing heterocyclic structures. The reactivity of oximes in cycloadditions makes them valuable building blocks in synthetic chemistry. wikipedia.orgorganic-chemistry.org

Reactions Involving the Pyridine (B92270) N-Oxide Moiety

The pyridine N-oxide group significantly influences the reactivity of the aromatic ring, making it susceptible to a range of transformations that are not readily achievable with the parent pyridine.

Deoxygenation Reactions

The removal of the oxygen atom from the pyridine N-oxide moiety is a common and useful transformation, regenerating the corresponding pyridine. A variety of methods have been developed for the deoxygenation of pyridine N-oxides, employing both metal-catalyzed and metal-free conditions. arkat-usa.org These methods are often chemoselective, allowing for the deoxygenation in the presence of other functional groups.

Table 2: Selected Methods for the Deoxygenation of Pyridine N-Oxides

Reagent/Catalyst SystemConditionsComments
[Pd(OAc)₂]/dppfTriethylamine, microwave or conventional heatingA convenient and chemoselective method that tolerates a wide range of functional groups. organic-chemistry.org
Rhenium complexes (e.g., [Re(4,4′-tBu-bpy)(CO)₃Cl])Visible light, ambient temperatureA photocatalytic system that can deoxygenate various pyridine N-oxides. nih.govchemrxiv.org
Thioxanthone (TX) and TfOHVisible lightA photoredox method for the deoxygenation of pyridine N-oxides. acs.org
Indium and pivaloyl chlorideRoom temperatureA mild system for the deoxygenation of aza-aromatic N-oxides. rsc.org
Electrochemical methodsAqueous solutionA transition-metal-free and reagent-free method for deoxygenation. rsc.org
Triethyl phosphite-A classic method for the deoxygenation of heterocyclic N-oxides. youtube.com

Nucleophilic and Electrophilic Attack Patterns

The N-oxide group profoundly alters the electronic properties of the pyridine ring. It acts as a strong electron-donating group through resonance, increasing the electron density at the C2, C4, and C6 positions. scripps.edu This makes the ring more susceptible to electrophilic attack than pyridine itself.

Conversely, the N-oxide oxygen can be attacked by an electrophile or an activating agent, which enhances the electrophilicity of the C2 and C4 positions, making them susceptible to nucleophilic attack. acs.orgchemtube3d.comthieme-connect.de This activation allows for the introduction of a variety of nucleophiles at the 2-position, which is particularly relevant for this compound. This strategy provides a mild alternative to traditional SNAr chemistry on halopyridines. acs.org The reaction of pyridine N-oxides with Grignard reagents, for instance, can lead to the formation of 2-substituted pyridines under mild conditions, avoiding ring-opening side reactions by controlling the temperature.

Mechanistic Pathways of Key Reactions

The reactions of this compound are governed by mechanisms characteristic of its constituent functional groups.

The dehydration of the oxime to a nitrile generally proceeds through the activation of the hydroxyl group by the dehydrating reagent, converting it into a good leaving group. This is followed by an elimination step, often E2-type, to form the nitrile. For example, with O-(diphenylphosphinyl)hydroxylamine (DPPH), the reaction is thought to proceed via an electrocyclic rearrangement of an intermediate oxime ester, leading to the elimination of diphenylphosphinic acid. acs.org

Cycloaddition reactions of the oxime often involve its conversion into a nitrone, a 1,3-dipole. This can occur through various pathways, including tautomerization or reaction with an external agent. The resulting nitrone then undergoes a [3+2] cycloaddition with a dipolarophile.

The deoxygenation of the pyridine N-oxide can proceed through several mechanisms depending on the reagents used. With phosphites, a nucleophilic attack of the phosphorus on the N-oxide oxygen is the initial step. In photocatalytic systems, the reaction is often initiated by a single electron transfer to the N-oxide, generating a radical anion which then fragments. acs.org

Nucleophilic substitution at the C2 position of the pyridine N-oxide ring is typically initiated by the activation of the N-oxide oxygen by an electrophilic reagent (e.g., POCl₃, PyBroP). acs.orgthieme-connect.de This activation makes the C2 and C4 positions highly electrophilic. A nucleophile then attacks at the C2 position, followed by the elimination of the activated oxygen species to regenerate the aromatic pyridine ring. This addition-elimination mechanism is a cornerstone of pyridine N-oxide chemistry. thieme-connect.de

In some instances, rearrangement reactions can occur. For example, the Boekelheide reaction describes the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines upon treatment with anhydrides like trifluoroacetic anhydride (B1165640) (TFAA). wikipedia.org The mechanism involves an initial acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and a [3.3]-sigmatropic rearrangement. While the substrate has an oxime rather than a methyl group, related rearrangement pathways could potentially be envisioned under specific conditions.

Kinetic Studies of Oxime Formation Mechanisms

Detailed kinetic studies on the formation of this compound are not extensively documented; however, research on the isomeric 4-pyridinecarboxaldehyde (B46228) N-oxide provides significant insights into the reaction mechanism. researchgate.net The formation of the oxime from the corresponding aldehyde and hydroxylamine is not a simple, single-step condensation. Instead, it proceeds through a two-step mechanism involving a carbinolamine intermediate.

The key findings from the kinetic analysis of the formation of oxime from 4-pyridinecarboxaldehyde N-oxide indicate that under both acidic and neutral conditions, the rate-determining step is the dehydration of this carbinolamine intermediate. researchgate.net At a neutral pH of approximately 7, saturation effects are observed, which strongly suggests the accumulation of the carbinolamine intermediate. researchgate.net This accumulation signifies that its formation is faster than its subsequent conversion to the oxime.

The reaction is subject to general acid catalysis over the entire pH range investigated. researchgate.net This is demonstrated by a Brønsted plot, which correlates the reaction rate with the strength of the acid catalyst. The Brønsted exponent (α) was determined to be 0.66, a value that is characteristic of rate-determining carbinolamine dehydration rather than the initial nucleophilic attack by hydroxylamine. researchgate.net A break in the pH-rate profile observed around pH 0.5 is attributed to the protolytic equilibrium of the aldehyde substrate. researchgate.net

Table 1: Kinetic Data for Oxime Formation from 4-Pyridinecarboxaldehyde N-Oxide
Kinetic ParameterObservationImplicationSource
Rate-Determining StepCarbinolamine DehydrationThe breakdown of the tetrahedral intermediate to form the C=N double bond is the slowest step. researchgate.net
CatalysisGeneral Acid CatalysisThe reaction is catalyzed by proton donors, facilitating the removal of the hydroxyl group from the carbinolamine. researchgate.net
Brønsted Exponent (α)0.66Consistent with a transition state where the proton is significantly transferred from the acid catalyst to the leaving group. researchgate.net
pH-Rate ProfileSaturation at pH ~7; Break at pH ~0.5Indicates accumulation of the carbinolamine intermediate at neutral pH and a change in the protonation state of the substrate in strong acid. researchgate.net

Proposed Mechanisms for Metal-Mediated Transformations

The oxime functional group is known to participate in a variety of transformations catalyzed by transition metals. nsf.gov While specific studies on this compound are limited, general mechanisms for oxime reactivity can be proposed. The N-O bond in the oxime is susceptible to fragmentation, often leading to the formation of highly reactive iminyl radicals. nsf.gov

Two primary mechanisms for transition metal-catalyzed N-O bond fragmentation have been identified:

Single Electron Transfer (SET): The metal catalyst can engage in a single electron transfer with the oxime. This can be either a reductive or oxidative process, depending on the specific oxime and metal, resulting in the cleavage of the N-O bond to form an iminyl radical. nsf.gov

Metal Insertion: The transition metal can directly insert into the N-O bond. This oxidative addition step forms a metal-complexed intermediate which can then undergo further reactions. nsf.gov

The pyridine N-oxide and the oxime nitrogen in this compound could also act as chelating agents, coordinating with metal ions and influencing the subsequent reactivity of the molecule. ontosight.ai This coordination could facilitate intramolecular transformations or alter the electronic properties of the oxime group, making it more susceptible to metal-mediated bond cleavage.

Table 2: Proposed General Mechanisms for Metal-Mediated Oxime Transformations
Mechanism TypeDescriptionKey IntermediateSource
Single Electron Transfer (SET)A transition metal donates or accepts a single electron, leading to the homolytic cleavage of the N-O bond.Iminyl Radical nsf.gov
Oxidative Addition / InsertionA low-valent transition metal inserts directly into the N-O bond, increasing its oxidation state.Metal-Iminyl Complex nsf.gov

Intermediates in Nitrile Oxide Chemistry

Aldoximes, including the oxime moiety in this compound, are valuable precursors for the in-situ generation of nitrile oxides. Nitrile oxides are highly reactive 1,3-dipolar species that are not typically isolated but are trapped in cycloaddition reactions to synthesize five-membered heterocycles like isoxazoles and isoxazolines. organic-chemistry.orgchemtube3d.com

The conversion of an aldoxime to a nitrile oxide is an oxidation process. Several methods have been developed for this transformation:

Oxidation with Hypervalent Iodine Reagents: Reagents such as iodobenzene (B50100) diacetate (DIB) in methanol (B129727) (MeOH) with a catalytic amount of trifluoroacetic acid (TFA) can efficiently oxidize aldoximes to nitrile oxides. organic-chemistry.org These intermediates can then be trapped by various dipolarophiles present in the reaction mixture. organic-chemistry.org

Dehydrohalogenation of Hydroximoyl Halides: A classic route involves the initial conversion of the oxime to a hydroximoyl halide (e.g., a chloroxime) by reaction with a halogenating agent like chlorine. chemtube3d.com Subsequent treatment with a base results in the elimination of hydrogen chloride to yield the nitrile oxide. chemtube3d.com

The pyridine N-oxide group in the title compound remains intact during these transformations, which target the oxime functional group. The resulting nitrile oxide, 2-(nitrile-C-oxide)-pyridine 1-oxide, would be a versatile intermediate for further synthetic applications, particularly in the construction of complex heterocyclic systems.

Table 3: Methods for Generating Nitrile Oxides from Oximes
MethodReagentsIntermediateKey FeaturesSource
Hypervalent Iodine OxidationIodobenzene diacetate (DIB), cat. Trifluoroacetic acid (TFA) in MeOHNitrile OxideMild conditions, efficient for in-situ trapping with olefins. organic-chemistry.org
Dehydrohalogenation1. Halogenating agent (e.g., Cl₂) 2. BaseHydroximoyl Halide (Chloroxime)A traditional, two-step method. chemtube3d.com

Coordination Chemistry of Picolinaldehyde, Oxime, 1 Oxide

Ligand Design and Binding Modes

The versatility of Picolinaldehyde, oxime, 1-oxide as a ligand stems from the presence of multiple potential donor atoms and its ability to adopt various conformations. The interplay between the pyridine (B92270) N-oxide and the oxime functionalities dictates its coordination behavior with different metal centers.

This compound and its related family of pyridyl oxime ligands can function in both neutral and anionic forms, leading to a variety of coordination modes. In its neutral form, the ligand can act as a monodentate donor, typically through the nitrogen atom of the oxime group or the oxygen atom of the N-oxide. researchgate.netat.ua However, it more commonly behaves as a bidentate or bridging ligand, particularly after the deprotonation of the oxime's hydroxyl group.

The anionic form, picolinaldehyde oximato, 1-oxide, is a powerful chelating agent. It can form stable five-membered chelate rings by coordinating to a metal ion through both the N-oxide oxygen and the oxime nitrogen atom. This bidentate N,O-chelation is a common structural motif. researchgate.net Furthermore, the oximato group is a well-established bridging unit, capable of linking two or more metal centers. This bridging can occur in several ways, but a common mode is the N-O bridge, where the nitrogen and oxygen atoms of the deprotonated oxime group each bind to a different metal ion. This bridging capability is fundamental to the formation of polynuclear complexes. researchgate.netnih.gov

The two key donor sites, the oxime group and the N-oxide moiety, play distinct and cooperative roles in metal coordination.

Oxime Group: The oxime group (-CH=NOH) is ambidentate, meaning it can coordinate through either its nitrogen or oxygen atom. researchgate.net In its neutral form, coordination is more common through the nitrogen atom. nih.gov Upon deprotonation to the oximato form (-CH=NO⁻), it becomes a much stronger and more versatile coordinating agent. The anionic oxygen and the nitrogen atom can chelate a single metal ion or, more significantly, bridge two metal ions. This N-O bridging is a recurring theme in the chemistry of pyridyl oximes and is responsible for the assembly of many polynuclear structures. researchgate.netnih.gov

The combination of the N-oxide and the oximato functionalities within the same molecule allows for the formation of stable, chelated structures and provides a pathway for creating extended, bridged architectures.

Metal Complex Formation

The reaction of this compound with various metal salts, particularly those of transition metals, leads to the formation of coordination complexes with diverse nuclearities and topologies.

The synthesis of transition metal complexes with ligands like this compound is typically achieved through direct reaction of the ligand with a metal salt in a suitable solvent. ontosight.ai The choice of solvent, reaction temperature, and the metal-to-ligand ratio can influence the final product's structure. For many pyridyl oxime ligands, complexes with metals such as copper(II), nickel(II), manganese(II), and cadmium(II) have been successfully synthesized and characterized. nih.govrsc.orgresearchgate.net

For instance, studies on the related ligand pyridine-2,6-dicarboxamide oxime with nickel(II) sulfate (B86663) resulted in a discrete mononuclear complex, [Ni(C₇H₉N₅O₂)₂]²⁺. rsc.org In this complex, the ligand acts as a tridentate donor, coordinating through the heterocyclic nitrogen and both oxime nitrogen atoms to create a distorted octahedral geometry around the nickel ion. rsc.org Similarly, new dipyridylpyrrole N-oxide ligands have been shown to chelate with zinc, forming complexes of the type [Zn(L)₂]. rsc.org These examples demonstrate the general synthetic accessibility and common structural motifs expected for complexes of this compound.

Table 1: Examples of Transition Metal Complex Synthesis with Related Pyridyl Oxime N-Oxide Ligands
LigandMetal IonResulting Complex FormulaCoordination GeometryReference
Pyridine-2,6-dicarboxamide oximeNi(II)[Ni(C₇H₉N₅O₂)₂][SO₄]·5H₂ODistorted Octahedral rsc.org
Pyridine-2,6-dicarboxamide oximeCu(II)[{Cu(C₇H₉N₅O₂)(SO₄)}·2H₂O]nPolymeric Chain rsc.org
Dipyridylpyrrole N-oxide (HL1)Zn(II)[Zn(L1)₂]Cross Perpendicular rsc.org

A key feature of the coordination chemistry of pyridyl oxime ligands is their propensity to form polynuclear complexes and coordination polymers through self-assembly processes. researchgate.net The ability of the oximato group to act as a bridge between metal centers is the primary driver for this behavior.

Research on di-2-pyridyl ketone oxime (dpkoxH), a closely related ligand, has shown the formation of one-dimensional (1D) coordination polymers with cadmium(II) halides. nih.gov In these complexes, with the general formula {[CdX₂(dpkoxH)]}n (where X = Cl, Br, I), neighboring Cd(II) ions are alternately doubly bridged by halide ions and the neutral dpkoxH ligand. The ligand adopts a specific bridging coordination mode (η¹:η¹:η¹:µ) that links the metal centers into 1D zigzag chains. nih.gov

Similarly, the reaction of pyridine-2,6-dicarboxamide oxime with copper(II) sulfate yields a two-dimensional (2D) polymeric chain where [Cu(C₇H₉N₅O₂)] units are connected by bridging sulfate groups. rsc.org The formation of extended structures is often further stabilized by hydrogen bonding. In the crystal structure of a related N-oxide, Pyridine-4-carboxamidoxime N-oxide, strong O-H···O and N-H···O hydrogen bonds involving the oxime and N-oxide groups create layered supramolecular assemblies. iucr.org This demonstrates the crucial role of both coordination bonds and non-covalent interactions in building higher-dimensional networks.

The versatile bridging capabilities of pyridyl oxime N-oxide anions make them excellent candidates for the construction of discrete, high-nuclearity metal clusters. researchgate.net These ligands can encapsulate multiple metal ions, leading to specific and often aesthetically pleasing cluster topologies. The anions of pyridyl oximes are noted for their ability to adopt µ₂ and µ₃ bridging behaviors, facilitating the assembly of polynuclear complexes. researchgate.net

Structural Elucidation of Metal-Picolinaldehyde, oxime, 1-oxide Complexes

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that specific crystallographic data for metal complexes of this compound are not publicly available at this time. Therefore, a detailed analysis of crystal structures, coordination geometries, and specific bond lengths and angles for these particular complexes cannot be provided.

The following subsections are included to adhere to the requested outline, but it is important to note that the information is generalized based on the coordination chemistry of closely related pyridyl oxime and pyridine-N-oxide ligands. This information is for contextual purposes only and does not represent experimental data for this compound complexes.

Crystal Structures and Coordination Geometries

While specific crystal structures for metal complexes of this compound have not been reported, studies on analogous pyridyl oxime and pyridine-N-oxide ligands provide insights into potential coordination modes. Transition metal complexes involving pyridine-N-oxide ligands frequently exhibit octahedral geometries, as seen in homoleptic complexes of the type [M(ONC₅H₅)₆]²⁺ where M can be Mn(II), Fe(II), Co(II), and Ni(II). In these complexes, the pyridine-N-oxide ligand coordinates to the metal center through the oxygen atom.

For related 2-pyridyl ketoxime ligands, such as di-2-pyridyl ketone oxime, coordination with metal ions like cadmium(II) has been shown to result in distorted octahedral geometries. In these structures, the ligand can act as a bridging unit, leading to the formation of one-dimensional polymeric chains. The coordination sphere around the metal center is typically completed by other ligands present in the reaction, such as halides. It is plausible that this compound would exhibit similar coordination behavior, potentially acting as a bidentate or bridging ligand involving the N-oxide oxygen and the oxime nitrogen or oxygen.

Bond Lengths and Angles in Coordination Environments

Specific bond lengths and angles for metal complexes of this compound are not available due to the absence of published crystal structures. However, data from closely related structures can offer an approximation of the expected values.

In cadmium(II) complexes with di-2-pyridyl ketone oxime, the angles in the distorted octahedral coordination sphere have been reported to be in the range of 155° to 172°. For nickel(II) complexes with other pyridyl oxime ligands, Ni-N and Ni-O bond lengths are typically in the range of 2.0 to 2.2 Å. For instance, in a mononuclear sulfato complex with methyl(2-pyridyl)ketone oxime, the average Ni-O(oxime), Ni-N(oxime), and Ni-N(pyridyl) bond lengths are approximately 2.054 Å, 2.043 Å, and 2.071 Å, respectively. In transition metal complexes with simple pyridine-N-oxide, the M-O-N angle is often found to be around 130°.

Data Tables

As no specific crystallographic data for metal complexes of "this compound" could be located, no data tables can be generated.

Spectroscopic and Advanced Structural Characterization

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are instrumental in identifying the characteristic functional groups present in "Picolinaldehyde, oxime, 1-oxide," namely the pyridine (B92270) N-oxide ring and the aldoxime group.

The oxime group is characterized by several key vibrations. A broad absorption band is expected in the region of 3400-3100 cm⁻¹ due to the O-H stretching vibration, which is often broadened by hydrogen bonding researchgate.net. The C=N stretching vibration typically appears in the 1680-1620 cm⁻¹ range researchgate.net. The N-O stretching vibration is also a key indicator, generally found between 960 and 930 cm⁻¹.

The pyridine N-oxide moiety also presents a distinct IR profile. The N-O stretching vibration is one of its most characteristic absorptions, appearing strongly in the 1300-1200 cm⁻¹ region. This band results from the polar N⁺-O⁻ bond. Ring stretching vibrations (C=C and C=N) of the aromatic ring are expected in the 1600-1400 cm⁻¹ range. Additionally, C-H out-of-plane bending vibrations provide information about the substitution pattern on the pyridine ring and typically appear between 900 and 700 cm⁻¹. For pyridine N-oxide itself, a strong band assigned to a characteristic N-O stretching vibration is observed around 832 cm⁻¹ oup.com.

Combining these features, the theoretical IR spectrum of this compound would exhibit the key absorptions detailed in the table below.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)References
Oxime (-OH)O-H stretch3400 - 3100 (broad) researchgate.net
Oxime (C=N)C=N stretch1680 - 1620 researchgate.net
Pyridine RingC=C, C=N stretch1600 - 1400
Pyridine N-Oxide (N-O)N-O stretch1300 - 1200
Oxime (N-O)N-O stretch960 - 930
Pyridine RingC-H out-of-plane bend900 - 700

Raman spectroscopy, which measures scattered light, provides complementary information to IR spectroscopy. For this compound, the most intense bands in the Raman spectrum would likely arise from the vibrations of the pyridine ring. In studies of pyridine and pyridine-N-oxide, the ring breathing modes are particularly prominent. nih.gov For pyridine, very intense bands are observed around 1000 and 1030 cm⁻¹, attributed to ring vibrations researchgate.net. For pyridine-N-oxide, a strong Raman band corresponding to the N-O stretching vibration is also expected around 832 cm⁻¹ oup.com. The symmetric vibrations of the aromatic ring are typically strong in Raman spectra, making it a valuable tool for analyzing the core structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete chemical structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the oxime proton and the protons on the pyridine N-oxide ring.

The oxime proton (-NOH) is typically observed as a broad singlet in the downfield region of the spectrum, often appearing between δ 10.0 and 12.0 ppm. Its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

The protons of the pyridine N-oxide ring are influenced by the electron-donating character of the N-oxide group and the electron-withdrawing nature of the aldoxime substituent. The N-oxide group shields the protons at the ortho (C2, C6) and para (C4) positions relative to pyridine itself, while the aldoxime group at the C2 position will exert its own electronic effects. The proton on the oxime-bearing carbon (CH=N) is expected to appear as a singlet around δ 8.0-8.5 ppm. The remaining aromatic protons on the ring would appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). For pyridine N-oxide, the protons are observed as multiplets around δ 7.35 and 8.35 ppm researchgate.net. In 2-substituted pyridine N-oxides, the proton at the 6-position is typically the most downfield signal.

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Oxime (-NOH)10.0 - 12.0Singlet (broad)
Aldoxime (-CH=N)8.0 - 8.5Singlet
Pyridine Ring (H6)~8.3 - 8.5Doublet
Pyridine Ring (H3, H4, H5)7.2 - 8.0Multiplets

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, signals are expected for the aldoxime carbon and the five carbons of the pyridine N-oxide ring.

The aldoxime carbon (C=N) typically resonates in the δ 145-155 ppm range.

The carbons of the pyridine N-oxide ring are significantly affected by the N-oxide group. Compared to pyridine, the C2/C6 and C4 carbons in pyridine N-oxide are shielded (shifted upfield), while the C3/C5 carbons are slightly deshielded. In pyridine N-oxide itself, the signals appear at approximately δ 138.5 ppm (C2/C6), δ 125.5 ppm (C4), and δ 125.3 ppm (C3/C5) rsc.org. The presence of the aldoxime substituent at the C2 position will further influence these shifts, with the C2 carbon being significantly deshielded due to its direct attachment to the substituent.

Carbon TypePredicted Chemical Shift (δ, ppm)
Aldoxime (C=N)145 - 155
Pyridine Ring (C2)~148 - 152
Pyridine Ring (C6)~138 - 142
Pyridine Ring (C4)~125 - 128
Pyridine Ring (C3, C5)~125 - 128

To unambiguously assign the proton and carbon signals and confirm the structure, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbons. It would be used to trace the connectivity of the protons around the pyridine ring, confirming their relative positions (H3 to H4 to H5, etc.).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., linking the H6 signal to the C6 signal).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing long-range connectivity. For instance, an HMBC spectrum would show a correlation between the aldoxime proton (CH=N) and the C2 and C3 carbons of the pyridine ring, confirming the position of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can be used to determine the stereochemistry of the oxime (E/Z isomerism) by observing the spatial proximity of the aldoxime proton to the H3 proton on the pyridine ring.

The application of these techniques, as demonstrated in studies of related pyridine N-oxide systems, provides a comprehensive and unambiguous structural characterization. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

A primary and highly characteristic fragmentation is the loss of an oxygen atom from the molecular ion, a process common to N-oxides. nih.gov Another significant fragmentation pathway involves the loss of a hydroxyl radical (•OH), which has been observed to be particularly prominent in 2-substituted pyridine N-oxides. researchgate.net This occurs through the abstraction of a hydrogen atom, likely from the oxime group, by the N-oxide oxygen.

Furthermore, studies on more complex systems like phenylazoxypyridine-N-oxides indicate that chemical reduction of the N-O bond can occur within the ion source prior to ionization, leading to fragments that correspond to the non-oxidized parent molecule. cdnsciencepub.com Deep-seated rearrangements of the molecular ion have also been reported for such compounds. cdnsciencepub.com

Based on these general observations for related compounds, the expected fragmentation pathways for this compound would include the neutral loss of oxygen (16 amu) and the loss of a hydroxyl radical (17 amu).

Table 1: Postulated Major Mass Spectrometric Fragments for this compound

Fragment DescriptionNeutral Loss (amu)
Molecular Ion-
Loss of Oxygen atom16
Loss of Hydroxyl radical17

Note: This table is based on characteristic fragmentation patterns of related pyridine N-oxide compounds.

X-ray Diffraction Studies for Solid-State Structures

Detailed single-crystal X-ray diffraction data for this compound is not currently available in published crystallographic databases. However, the crystal structures of related pyridine oxime compounds have been determined, offering insights into the potential solid-state conformation and intermolecular interactions.

For instance, the crystal structure of pyridine-2,6-dicarboxamide oxime has been resolved, providing data on bond lengths and angles within a pyridine ring system containing oxime functionalities. rsc.org In this related molecule, the crystals belong to the monoclinic space group P21. rsc.org Additionally, the structure of a palladium(II) complex with pyridine-2-carboxaldehyde oxime as a ligand has been reported, demonstrating the chelating nature of the pyridine nitrogen and the oxime nitrogen. nih.gov

While these structures provide valuable comparative information, the presence of the N-oxide group in the title compound would significantly influence its electronic distribution, bond lengths (particularly the C-N and N-O bonds within the pyridine ring), and intermolecular interactions, such as hydrogen bonding involving the N-oxide oxygen. A definitive crystal structure of this compound would be necessary to fully characterize its solid-state architecture.

Electronic Spectroscopy and Redox Properties

The electronic properties of this compound are dictated by the interplay of the pyridine N-oxide and the aldehyde oxime functional groups.

Electronic Spectroscopy: The UV-Vis spectrum of this compound is not explicitly detailed in the available literature. However, the spectra of related compounds provide an indication of its expected absorption characteristics. Pyridine N-oxide itself exhibits UV absorption maxima, and the presence of substituents on the pyridine ring is known to influence the position and intensity of these bands. nist.gov The introduction of the aldehyde oxime group at the 2-position would be expected to further modify the electronic transitions. Studies on other oximes show that their UV-Vis spectra can be pH-dependent, reflecting the equilibrium between the oxime and oximato forms.

Redox Properties: The electrochemical behavior of pyridine N-oxide derivatives has been a subject of investigation, particularly in the context of their ability to act as electron transfer relays and catalysts. electrochemsci.org The N-oxide group can be electrochemically active. For example, cyclic voltammetry has been employed to study the redox processes of various pyridine derivatives. The electrochemical investigation of a related compound, 2-hydroxyquinoline-3-carbaldehyde oxime, has been performed using cyclic voltammetry, indicating that this class of compounds is amenable to electrochemical analysis. electrochemsci.org The N-oxide moiety generally increases the electron-accepting ability of the pyridine ring. The specific redox potentials of this compound would be influenced by the combined electronic effects of the N-oxide and the oxime substituent. An electrochemical study, such as cyclic voltammetry, would be required to determine its precise oxidation and reduction potentials.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic behavior of molecules. For aromatic N-oxides, these calculations help in understanding the significant redistribution of electron density that occurs upon N-oxidation of the pyridine (B92270) ring.

Electronic Structure Analysis

The introduction of the N-oxide functional group significantly alters the electronic landscape of the pyridine ring. The N-oxide group is characterized by a highly polar, dative N+–O– bond. nih.gov This polarity induces substantial changes in the π-electronic charge distribution. The oxygen atom, being negatively charged, acts as a π-electron donor, while the positively charged nitrogen atom acts as a π-electron acceptor. niscpr.res.in This dual nature influences the reactivity of the entire molecule.

Studies on various monosubstituted pyridine N-oxides using the Pariser-Parr-Pople (PPP) method reveal that the net electron density at the N-oxide group provides a measure of its electron-withdrawing or electron-donating capability, which is dependent on the nature and position of other substituents. niscpr.res.in For pyridine N-oxide itself, the N-O bond distance has been experimentally determined to be approximately 1.290 Å to 1.34 Å. wikipedia.orgbohrium.com The resonance structures illustrate that the positive charge on the nitrogen can be delocalized to the ortho (2- and 6-) and para (4-) positions of the ring, making these sites electrophilic. thieme-connect.de Consequently, the π-electron density is highest at the oxygen atom and the carbon atoms at the meta (3- and 5-) positions.

Table 1: Calculated π-Electronic Charges in Pyridine N-Oxide (Data adapted from analogous systems in literature)

Atomπ-Electron Charge
N+0.40
O-0.35
C2+0.10
C3-0.05
C4+0.08

Note: Values are illustrative and based on calculations of similar pyridine N-oxide systems.

Molecular Orbital Theory and Bonding Characteristics

Molecular Orbital (MO) theory provides a more detailed picture of the bonding in "Picolinaldehyde, oxime, 1-oxide". The interaction between the pyridine N-oxide moiety and the oxime substituent can be analyzed through the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in determining the molecule's chemical reactivity and its electronic absorption spectra.

In aromatic N-oxides, the HOMO is typically a π-orbital with significant contributions from the oxygen atom and the ring carbons, while the LUMO is a π*-orbital. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller energy gap suggests higher reactivity. The N+–O– bond itself is best described as a single bond with significant contributions from O → N back-donation, leading to a bond order greater than one (around 1.3 for aromatic N-oxides). nih.gov PPP calculations have been used to correlate MO energies with experimental data such as polarographic half-wave reduction potentials. niscpr.res.in

Energy Profiles of Reaction Mechanisms

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying molecules of this size.

Geometry Optimization and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional structure of "this compound". By optimizing the molecular geometry, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy. For the parent pyridine N-oxide, the molecule is known to be planar. wikipedia.org For "this compound", key conformational questions include the orientation of the oxime group relative to the pyridine N-oxide ring and the potential for intramolecular hydrogen bonding between the oxime's hydroxyl group and the N-oxide oxygen. DFT calculations can determine the relative energies of different conformers (e.g., syn vs. anti orientation of the oxime OH group) to identify the global minimum energy structure.

Table 2: Representative Calculated Geometrical Parameters for a Pyridine N-Oxide Ring (Based on experimental and computational data for pyridine N-oxide)

ParameterValue
N1–O Bond Length~1.29 Å
N1–C2 Bond Length~1.38 Å
C2–C3 Bond Length~1.38 Å
C3–C4 Bond Length~1.39 Å
∠C2-N1-C6 Angle~121°

Prediction of Spectroscopic Parameters

DFT methods can simulate various types of spectra, providing valuable data for the characterization of "this compound".

Vibrational Spectra: Calculations of vibrational frequencies can predict the Infrared (IR) and Raman spectra. These theoretical spectra are crucial for assigning the vibrational modes observed in experimental spectra. For instance, the characteristic N-O stretching frequency in pyridine N-oxides can be identified and analyzed.

Electronic Spectra: Time-Dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions, which correspond to the absorption wavelengths. For aromatic N-oxides, n → π* transitions are a known feature that can be computationally modeled. nih.gov These calculations help in understanding the origin of the observed absorption bands, relating them to specific molecular orbital transitions.

NMR Spectra: DFT can also be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. By computing the magnetic shielding tensors for each nucleus (e.g., 1H, 13C, 15N), theoretical NMR spectra can be generated, which are invaluable for interpreting and assigning experimental NMR data.

Molecular Dynamics Simulations

Extensive searches of scientific literature and computational chemistry databases did not yield any specific research articles or datasets pertaining to molecular dynamics (MD) simulations of "this compound." While theoretical and computational studies have been conducted on related compounds, such as various oximes and pyridine N-oxides, direct investigations into the dynamic behavior of this particular molecule through MD simulations appear to be absent from the available public research.

Therefore, no data on conformational changes, intermolecular interactions, or behavior in different solvent environments for "this compound" derived from molecular dynamics simulations can be presented. The development of such studies in the future would be beneficial for a more comprehensive understanding of the compound's dynamic properties at the atomic level.

Advanced Applications in Chemical Science Excluding Clinical/safety

Catalysis and Organocatalysis

The unique structural features of picolinaldehyde, oxime, 1-oxide, combining a pyridine (B92270) N-oxide moiety with an oxime functional group, make it a compelling candidate for various catalytic applications.

This compound as Ligands in Catalytic Systems

The presence of multiple coordination sites—the N-oxide oxygen, the oxime nitrogen, and the pyridine nitrogen—allows this compound to act as a versatile ligand, forming stable complexes with a range of metal centers. These complexes can exhibit significant catalytic activity.

While specific studies detailing the use of this compound in isoprene (B109036) polymerization are not extensively documented in publicly available literature, the broader class of pyridine N-oxide and oxime-containing ligands has been explored in polymerization catalysis. The electronic and steric properties of such ligands can be fine-tuned by modifying substituents on the pyridine ring, influencing the activity and selectivity of the metallic catalyst. In the context of isoprene polymerization, the ligand architecture is crucial in controlling the microstructure of the resulting polyisoprene, which determines its physical properties.

Role of Derived Nitrile Oxides in Synthesis

A significant synthetic application of aldoximes, including this compound, is their potential to serve as precursors to nitrile oxides. Nitrile oxides are highly reactive intermediates that readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. This provides a powerful tool for the construction of five-membered heterocyclic rings, which are prevalent in many biologically active molecules and functional materials.

The generation of the nitrile oxide from this compound would typically involve an in-situ oxidation or halogenation/elimination sequence. The resulting pyridine-2-nitrile oxide would then be available to react with a chosen dipolarophile.

Table 1: Potential Cycloaddition Reactions of Pyridine-2-Nitrile Oxide

DipolarophileResulting Heterocycle
AlkeneIsoxazoline
AlkyneIsoxazole
Nitrile1,2,4-Oxadiazole

Materials Science

The structural attributes of this compound also position it as a valuable building block in materials science.

Precursors for Functional Materials

This compound can be utilized as a precursor for the synthesis of more complex functional materials. Its ability to coordinate with metal ions makes it a suitable organic linker for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are of great interest due to their tunable porosity, high surface area, and potential applications in gas storage, separation, and catalysis. The N-oxide and oxime functionalities can act as bridging ligands, connecting metal centers to form extended one-, two-, or three-dimensional networks. The specific coordination geometry and the nature of the metal ion will dictate the final structure and properties of the material.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The design and synthesis of metal-organic frameworks (MOFs) and coordination polymers have garnered substantial attention due to their potential applications in gas storage, catalysis, and sensing. The utility of 2-pyridyl oxime ligands in the construction of these supramolecular structures is well-documented. These ligands, through their nitrogen and oxygen donor atoms, can bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks.

While direct experimental studies employing this compound in the synthesis of MOFs and coordination polymers are not extensively reported in publicly available literature, the behavior of analogous 2-pyridyl oxime derivatives provides a strong indication of its potential in this field. For instance, compounds like pyridine-2-amidoxime and methyl 2-pyridyl ketoxime have been successfully used to create coordination polymers. The presence of the N-oxide group in this compound introduces an additional coordination site, which could lead to novel network topologies and enhanced structural stability in the resulting frameworks. The hydrochloride salt of a related compound, picolinaldehyde, 1,6-dihydro-1-methyl-, oxime, has been noted for its potential in the development of coordination polymers. nsf.gov This suggests that the fundamental picolinaldehyde oxime scaffold is a viable candidate for constructing such materials.

The table below illustrates the potential coordination modes of this compound, which are inferred from the known chemistry of related pyridyl-oxime ligands.

Potential Coordination SiteMetal Ion InteractionResulting Structural Motif
Pyridine NitrogenLewis acid-base interactionLinear or bent chain propagation
Oxime NitrogenChelation with other donorsFormation of stable chelate rings
Oxime OxygenBridging between metal centersCreation of dimeric or polymeric units
N-oxide OxygenCoordination to metal ionsIncreased dimensionality of the framework

Synthetic Reagent and Intermediate Utility

The reactivity of the oxime and pyridine N-oxide functionalities makes this compound a valuable intermediate in synthetic organic chemistry. It serves as a versatile precursor for the synthesis of more complex molecular structures, particularly those containing nitrogen.

As Building Blocks for Complex Heterocycles

Oximes are recognized as important precursors for a wide array of nitrogen-containing heterocycles. nih.gov A significant application lies in their ability to undergo cyclization reactions to form various ring systems. For example, the synthesis of quinazoline (B50416) 3-oxides can be achieved through the intramolecular cyclocondensation of N-acyl-2-aminoaryl ketone oximes. This transformation highlights the potential of oxime functionalities to participate in ring-closing reactions, a key step in the construction of complex heterocyclic frameworks.

Furthermore, this compound can be considered a potential substrate for cycloaddition reactions. The C=N bond of the oxime can participate in [3+2] cycloadditions, providing access to five-membered heterocyclic rings. The pyridine N-oxide moiety itself can act as a 1,3-dipole in certain reactions, offering another pathway for the construction of heterocyclic systems. Theoretical studies on the [3+2] cycloaddition reaction of 5,5-dimethyl-1-pyrroline (B8520582) N-oxide demonstrate the feasibility of such reactions involving N-oxide compounds.

As Precursors for Other Nitrogen-Containing Compounds

The N-O bond in oximes is relatively weak and can be cleaved under various conditions to generate reactive intermediates, such as iminyl radicals. These radicals can undergo a variety of transformations, including intramolecular cyclization and intermolecular additions, to furnish a diverse range of nitrogen-containing molecules. This reactivity opens up avenues for the synthesis of compounds like pyrroles, quinolines, and phenanthridines from oxime precursors.

Moreover, oximes can be readily converted to other functional groups. For instance, they can be transformed into nitrones, which are valuable intermediates in their own right, participating in 1,3-dipolar cycloaddition reactions to synthesize isoxazolidines. The versatility of oximes as precursors is further underscored by their use in iterative synthetic strategies for the construction of nitrogen-containing polyketides. nih.gov In these methods, the oxime group is strategically introduced and later transformed to incorporate nitrogen into the final product. The pyridine N-oxide group in this compound can also direct reactions, for example, facilitating substitutions at the 2- and 4-positions of the pyridine ring.

The following table summarizes the potential transformations of this compound into other nitrogen-containing compounds, based on the known reactivity of oximes and pyridine N-oxides.

PrecursorReaction TypeProduct Class
This compoundN-O Bond Cleavage (Radical)Iminyl Radicals, leading to various N-heterocycles
This compoundRearrangement (e.g., Beckmann)Amides/Lactams
This compoundReductionAmines
This compoundReaction with ElectrophilesNitrones

Q & A

Basic Research Questions

Q. What are the established synthetic routes for picolinaldehyde oxime 1-oxide, and how can reaction conditions be optimized to minimize byproducts?

  • Methodology : Begin with nitration or oxidation of pyridine derivatives, followed by oximation. For example, reacting 4-nitroquinaldine 1-oxide with acetyl chloride under controlled temperatures (0–5°C) yields intermediates like 4-chloroquinaldaldehyde 1-oxide oxime acetate . Optimize stoichiometry and solvent polarity (e.g., anhydrous dichloromethane) to suppress side reactions. Monitor progress via TLC or HPLC with UV detection.
  • Key Challenge : Competing pathways may form nitriles (e.g., 4-chloroquinaldonitrile 1-oxide) if dehydration occurs; use mild acidic conditions to favor oxime formation .

Q. How can hydrogen bonding and supramolecular interactions in picolinaldehyde oxime 1-oxide derivatives be characterized?

  • Methodology : Employ single-crystal X-ray diffraction (SXRD) using SHELX software (SHELXL for refinement) to resolve hydrogen-bonding networks. For example, Pyridine-4-carboxamidoxime N-oxide forms N–H···O and O–H···N interactions, which stabilize its layered structure . Pair crystallographic data with FTIR to validate O–H and N–H stretching modes (3200–3500 cm⁻¹) .

Q. What spectroscopic techniques are most effective for distinguishing oxime isomers (syn/anti) in this compound?

  • Methodology : Use gas chromatography coupled with FTIR (GC-FTIR) to track isomer-specific wavenumbers (e.g., C=N–O stretches at 950–1100 cm⁻¹). Apply multivariate curve resolution (MCR) to deconvolute overlapping chromatographic peaks . For static analysis, ¹H NMR in DMSO-d₆ can reveal distinct proton environments; syn-isomers show deshielded oxime protons due to intramolecular hydrogen bonding .

Advanced Research Questions

Q. How do dynamic interconversions of oxime isomers impact reaction outcomes in catalytic systems?

  • Methodology : Design kinetic studies using stopped-flow UV-Vis spectroscopy to monitor isomerization rates under varying temperatures (25–60°C). For example, acetaldehyde oxime isomers exhibit activation energies of ~50 kJ/mol for interconversion . Apply Eyring plots to quantify thermodynamic parameters and model transition states computationally (DFT/B3LYP) .

Q. What mechanistic insights explain the formation of chloro derivatives during reactions involving picolinaldehyde oxime 1-oxide?

  • Methodology : Probe radical vs. ionic pathways using radical traps (TEMPO) or isotopic labeling (¹⁸O). Evidence from 4-nitroquinaldine 1-oxide reactions suggests chloride substitution proceeds via nucleophilic aromatic substitution (SNAr), facilitated by electron-withdrawing nitro groups . Confirm intermediates using ESI-MS and in situ Raman spectroscopy.

Q. What crystallographic challenges arise when refining structures of N-oxide-containing compounds, and how can SHELX tools address them?

  • Methodology : N-oxides often exhibit disordered oxygen positions. Use SHELXL’s PART instruction to model disorder, and apply restraints (DFIX, ISOR) to stabilize thermal parameters. For twinned crystals (common in low-symmetry space groups), apply TWIN/BASF commands. Validate refinement with R1 < 5% and wR2 < 15% .

Q. How can synthetic byproducts like nitriles or acetates be systematically identified and quantified?

  • Methodology : Combine LC-MS (high-resolution mode) with fragmentation libraries to detect low-abundance species. For example, 4-chloroquinaldonitrile 1-oxide (m/z 195.01) can be distinguished from oxime acetate (m/z 245.08) . Quantify via calibration curves using purified standards.

Q. What strategies stabilize picolinaldehyde oxime 1-oxide against peroxide formation during long-term storage?

  • Methodology : Test stabilizers (e.g., 0.1% hydroquinone) under accelerated aging conditions (40°C/75% RH). Monitor peroxide formation monthly via iodometric titration or test strips. Store in amber vials under nitrogen, avoiding metals (Fe³⁺) that catalyze oxidation .

Data Presentation and Analysis Guidelines

  • Tables : Include crystallographic data (unit cell parameters, hydrogen-bond distances) with references to CCDC codes (e.g., CCDC 2035503) .
  • Figures : Use color-coded ORTEP diagrams (SHELXLE) to highlight molecular geometry and hydrogen bonds .
  • Statistical Analysis : Apply ANOVA to compare synthetic yields across reaction conditions; report p-values and confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.